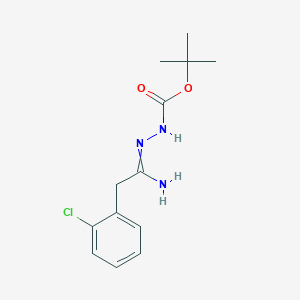
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine typically involves the reaction of 4-chlorobenzyl chloride with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of corresponding ketones or carboxylic acids, while reduction could yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: May be used in the production of pharmaceuticals or other chemical products.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Typically, compounds of this nature may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanol
- 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetic acid
Uniqueness
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to similar compounds. Its combination of a chlorophenyl group and a methylpiperazine ring may result in unique interactions with biological targets.
Propiedades
Fórmula molecular |
C13H20ClN3 |
|---|---|
Peso molecular |
253.77 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine |
InChI |
InChI=1S/C13H20ClN3/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11/h2-5,13H,6-10,15H2,1H3 |
Clave InChI |
OIKPAHGRDVKVFV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11728305.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728321.png)
![Benzyl[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11728325.png)

![ethyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728330.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728345.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11728353.png)
![5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11728360.png)
![tert-butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate](/img/structure/B11728363.png)
![N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline](/img/structure/B11728364.png)

![2-[(2-hydroxyethyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11728386.png)
